molecular formula C22H27N3O6S B4064956 N-(4-acetamidophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide

N-(4-acetamidophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B4064956
M. Wt: 461.5 g/mol
InChI Key: GQSNZIIWBJCEQV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H27N3O6S and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(acetylamino)phenyl]-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is 461.16205676 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives related to N-[4-(acetylamino)phenyl]-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves complex chemical reactions that lead to the formation of biologically active compounds. For instance, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine showcases a method involving dynamic pH control and subsequent substitution reactions to yield a series of O-substituted derivatives demonstrating activity against enzymes like butyrylcholinesterase (Khalid et al., 2013). These synthetic approaches are crucial for generating novel compounds with potential therapeutic applications.

Biological Evaluation

The biological evaluation of these derivatives highlights their potential in therapeutic applications, particularly in enzyme inhibition which is significant for conditions like Alzheimer's disease. For example, N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, showing potential as excellent inhibitors (Khalid, Rehman, & Abbasi, 2014). These findings contribute to the development of new drugs for neurodegenerative diseases.

Molecular Docking and DFT Calculations

Molecular docking and Density Functional Theory (DFT) calculations are utilized to predict the interaction and compatibility of synthesized compounds with biological targets. The study involving novel benzenesulfonamide derivatives illustrates the use of DFT calculations to assess the in vitro antitumor activity against cell lines, providing insights into their potential anticancer properties (Fahim & Shalaby, 2019).

Potential Drug Candidates for Alzheimer's Disease

The synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was aimed at evaluating new drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetyl cholinesterase (AChE) (Rehman et al., 2018). This research demonstrates the targeted approach in designing compounds for specific therapeutic applications.

Antibacterial and Antimicrobial Activity

Some derivatives have been explored for their antibacterial and antimicrobial activities, revealing moderate to significant activities against various bacterial strains. This highlights the versatility of these compounds in potentially addressing a range of infectious diseases (Iqbal et al., 2017).

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-15(26)23-17-4-6-18(7-5-17)24-22(27)16-10-12-25(13-11-16)32(28,29)19-8-9-20(30-2)21(14-19)31-3/h4-9,14,16H,10-13H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSNZIIWBJCEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetamidophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.